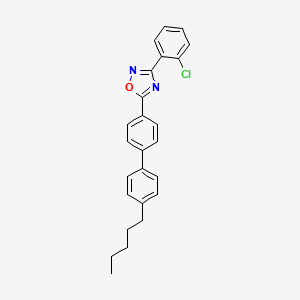![molecular formula C20H17N5O2S B11697720 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-5-méthyl-4-(2-phénylhydrazinylidène)-2,4-dihydro-3H-pyrazol-3-one est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un cycle thiazole, un noyau pyrazolone et une partie phénylhydrazone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (4Z)-2-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-5-méthyl-4-(2-phénylhydrazinylidène)-2,4-dihydro-3H-pyrazol-3-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé en faisant réagir le 4-méthoxybenzaldéhyde avec la thiosemicarbazide en milieu acide.
Formation du noyau pyrazolone : Le noyau pyrazolone est formé par réaction de l’acétoacétate d’éthyle avec l’hydrate d’hydrazine.
Réaction de couplage : La dernière étape consiste à coupler le dérivé thiazole avec le dérivé pyrazolone en présence d’un catalyseur approprié et dans des conditions contrôlées de température et de pH.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de l’automatisation pour assurer une qualité constante et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-2-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-5-méthyl-4-(2-phénylhydrazinylidène)-2,4-dihydro-3H-pyrazol-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de la partie phénylhydrazone, à l’aide de réactifs tels que les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Brome dans l’acide acétique.
Principaux produits
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation des alcools ou des amines correspondants.
Substitution : Formation de dérivés halogénés ou alkylés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Il sert de précurseur dans la synthèse de composés hétérocycliques et peut être utilisé dans diverses transformations organiques.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant que molécule biologiquement active. Il a montré des promesses dans des études préliminaires en tant qu’agent antimicrobien et anticancéreux.
Médecine
En chimie médicinale, (4Z)-2-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-5-méthyl-4-(2-phénylhydrazinylidène)-2,4-dihydro-3H-pyrazol-3-one est étudié pour ses propriétés thérapeutiques potentielles. Il est exploré pour sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans les processus pathologiques.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Il est également utilisé dans la formulation de produits chimiques de spécialité et de produits pharmaceutiques.
Applications De Recherche Scientifique
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de (4Z)-2-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-5-méthyl-4-(2-phénylhydrazinylidène)-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l’activité de certaines kinases ou protéases, ce qui conduit à des effets en aval sur les voies et les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluorodéschlorokétamine : Un anesthésique dissociatif apparenté à la kétamine.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-[1,1′-biphényl]-2-sulfonamide : Un composé utilisé en chimie des halogénoarènes.
Unicité
Ce qui distingue (4Z)-2-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-5-méthyl-4-(2-phénylhydrazinylidène)-2,4-dihydro-3H-pyrazol-3-one, c’est sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir des réactions chimiques diverses et ses applications thérapeutiques potentielles en font un composé d’un intérêt majeur dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C20H17N5O2S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2S/c1-13-18(23-22-15-6-4-3-5-7-15)19(26)25(24-13)20-21-17(12-28-20)14-8-10-16(27-2)11-9-14/h3-12,24H,1-2H3 |
Clé InChI |
IBCZXLUYACQFFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
![Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11697642.png)
![(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)


![N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11697660.png)
![ethyl 2-({[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697663.png)
![N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide](/img/structure/B11697664.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)

